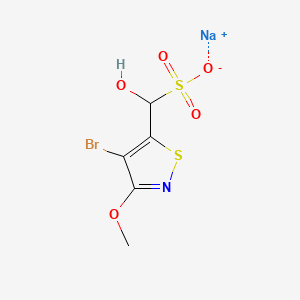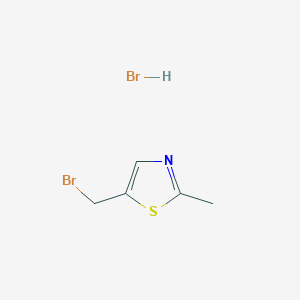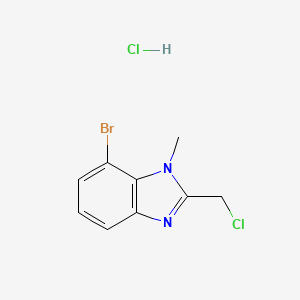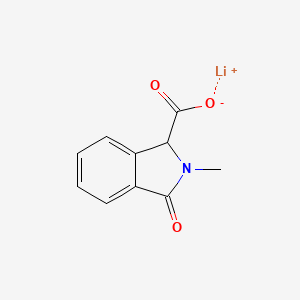
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate typically involves the reaction of 4-bromo-3-methoxy-1,2-thiazole with methanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different functional groups.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have various applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, altering signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group in the thiazole ring enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C5H5BrNNaO5S2 |
|---|---|
Poids moléculaire |
326.1 g/mol |
Nom IUPAC |
sodium;(4-bromo-3-methoxy-1,2-thiazol-5-yl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C5H6BrNO5S2.Na/c1-12-4-2(6)3(13-7-4)5(8)14(9,10)11;/h5,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
OZRGSNKDGGYZSV-UHFFFAOYSA-M |
SMILES canonique |
COC1=NSC(=C1Br)C(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)




![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)



